

An In-depth Technical Guide to Fluorescent Labeling with Cy5-YNE

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Compound of Interest

Compound Name: Cy5-YNE

Cat. No.: B560657

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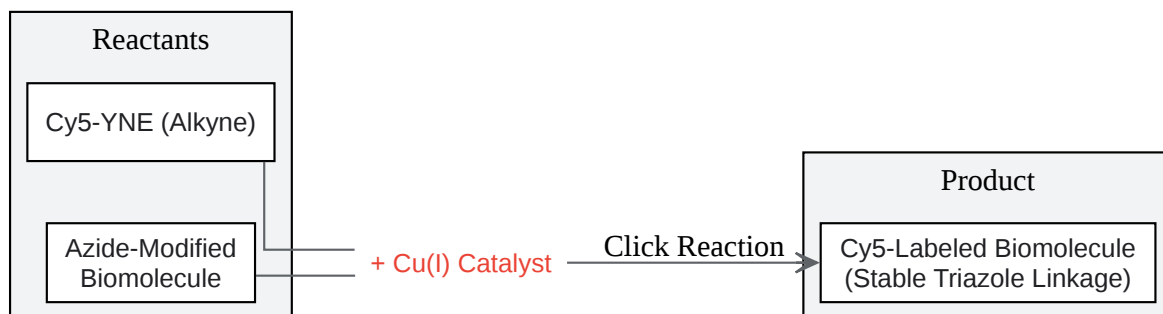
For Researchers, Scientists, and Drug Development Professionals

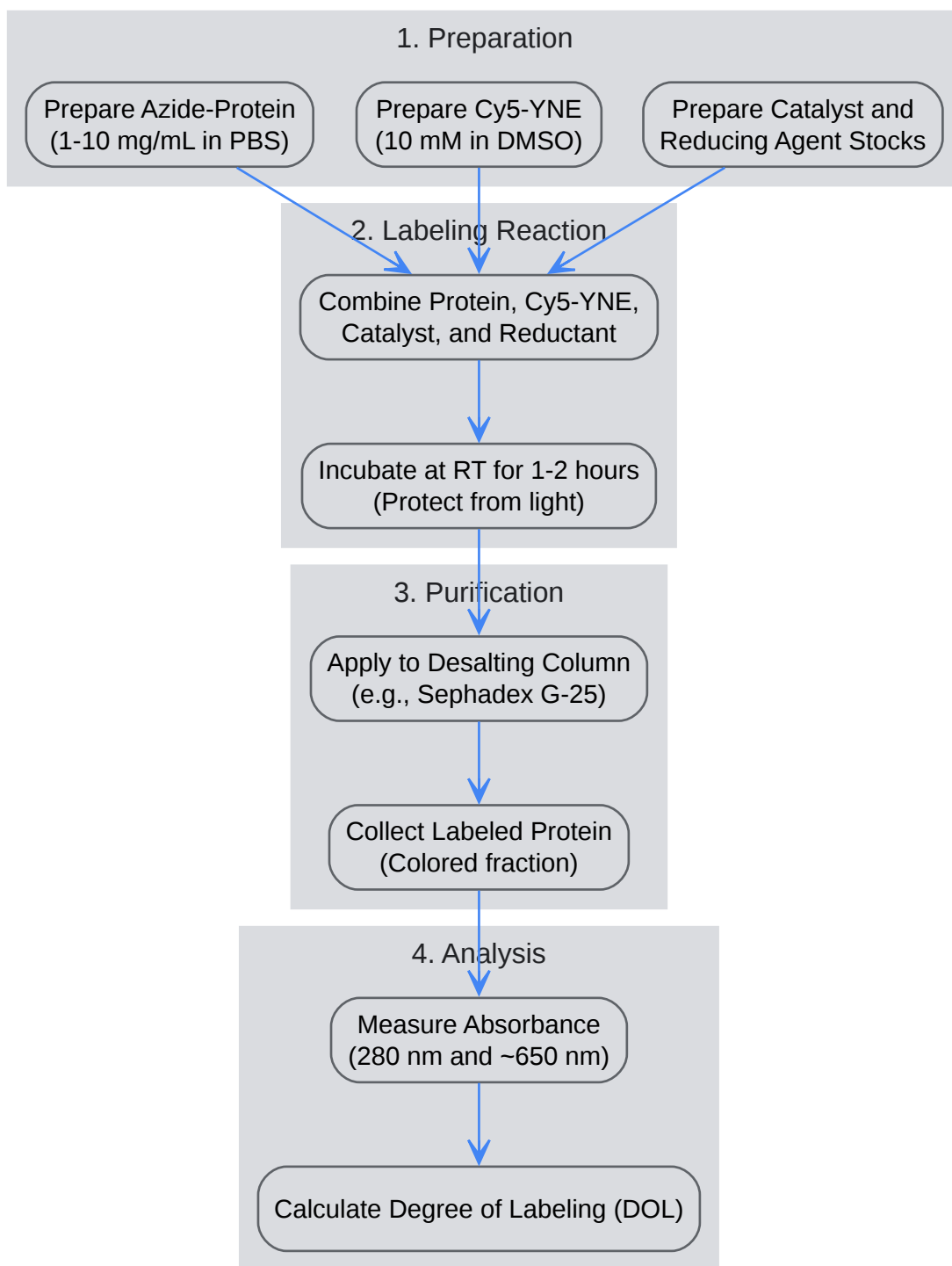
This guide provides a comprehensive overview of **Cy5-YNE**, a powerful fluorescent probe, and its application in biomolecular labeling through click chemistry. We will delve into the core principles of the labeling reaction, provide detailed experimental protocols, and present key quantitative data to enable researchers to effectively utilize this technology in their work.

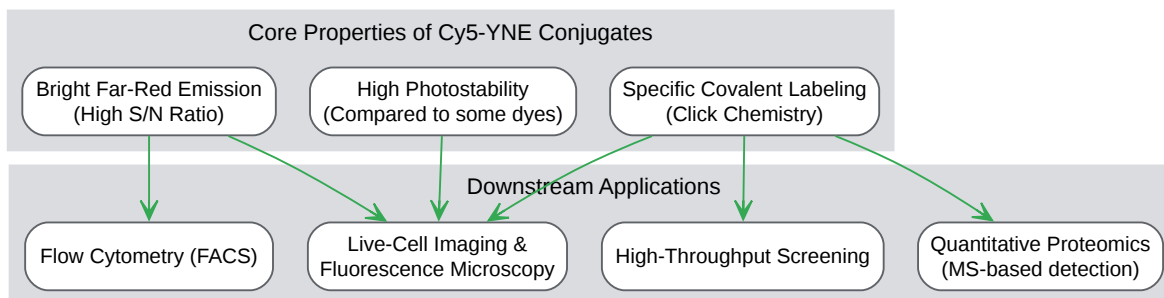
Introduction to Cy5-YNE and Click Chemistry

Cy5-YNE, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye belonging to the cyanine family.^{[1][2]} It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues in this range.^[3] The key feature of **Cy5-YNE** is the presence of a terminal alkyne (-YNE) group.^{[1][4]} This functional group makes **Cy5-YNE** a prime reagent for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.

The most prominent click reaction utilized with **Cy5-YNE** is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the covalent coupling of the alkyne group on **Cy5-YNE** with an azide group (-N₃) that has been incorporated into a target biomolecule (e.g., a protein, peptide, or nucleic acid). The reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, permanently tethering the fluorescent Cy5 dye to the molecule of interest. The CuAAC reaction is highly specific, rapid, and can be performed in aqueous buffers over a wide pH range (4 to 12), making it ideal for labeling sensitive biological samples.







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